molecular formula C9H13N3O5S B2619808 ethyl {[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfinyl}acetate CAS No. 1020724-52-0

ethyl {[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfinyl}acetate

Cat. No.: B2619808
CAS No.: 1020724-52-0
M. Wt: 275.28
InChI Key: IFHKLQFZNXLVPA-UHFFFAOYSA-N
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Description

Ethyl {[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfinyl}acetate is a complex organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a nitro group at the 3-position and a methyl group at the 5-position of the pyrazole ring, along with an ethyl ester and a sulfinylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl {[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfinyl}acetate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclocondensation of hydrazine with a suitable carbonyl compound to form the pyrazole ring The sulfinylmethyl group is often introduced via sulfoxidation reactions, where a thioether precursor is oxidized to the corresponding sulfoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Catalysts and reagents are selected to minimize costs and environmental impact, adhering to principles of green chemistry .

Chemical Reactions Analysis

Types of Reactions

Ethyl {[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfinyl}acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl {[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfinyl}acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug discovery, particularly in the development of new therapeutic agents.

    Industry: Utilized in the synthesis of agrochemicals and coordination compounds

Mechanism of Action

The mechanism of action of ethyl {[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfinyl}acetate involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The sulfinyl group can participate in redox reactions, influencing cellular oxidative stress pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(3-(5-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-indol-1-yl)acetate: Similar in structure but with an indole moiety.

    Ethyl 2-(3-(6-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidin-4-yl)-1H-indol-1-yl)acetate: Contains a pyrimidinyl group instead of a pyrazole.

Uniqueness

Ethyl {[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfinyl}acetate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and sulfinyl groups allows for diverse chemical transformations and potential therapeutic applications .

Properties

IUPAC Name

ethyl 2-[(5-methyl-3-nitropyrazol-1-yl)methylsulfinyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O5S/c1-3-17-9(13)5-18(16)6-11-7(2)4-8(10-11)12(14)15/h4H,3,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFHKLQFZNXLVPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CS(=O)CN1C(=CC(=N1)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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